8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-3,9-dihydro-2H-purin-2-one
Description
This purine derivative features a 6-hydroxy group (lactam form), a 3-methyl substituent, and a diethylaminoethylamino group at position 6. Such modifications are often employed to optimize pharmacokinetic properties, including solubility and receptor binding .
Properties
Molecular Formula |
C12H20N6O2 |
|---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
8-[2-(diethylamino)ethylamino]-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H20N6O2/c1-4-18(5-2)7-6-13-11-14-8-9(15-11)17(3)12(20)16-10(8)19/h4-7H2,1-3H3,(H2,13,14,15)(H,16,19,20) |
InChI Key |
URNBTTFTKZEMTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(diethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves the reaction of 3-methylxanthine with diethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(diethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles like halides or amines can replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the diethylaminoethyl group.
Scientific Research Applications
8-{[2-(diethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-{[2-(diethylamino)ethyl]amino}-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 8
Aminoethylamino Derivatives
- Target Compound: The diethylaminoethylamino group at position 8 provides moderate lipophilicity and basicity, balancing solubility and membrane permeability.
- 8-{[2-(Dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-... (RN: 850189-39-8): Replacing diethyl with dimethylamino reduces steric bulk, increasing basicity (pKa ~8.5 vs. ~7.8 for diethyl). This may enhance interactions with acidic residues in enzyme active sites .
Aryl and Heterocyclic Substitutions
- These modifications are linked to improved inhibition of kinases like CDK2 .
Sulfanyl and Sugar-like Substituents
- 2-amino-8-{[2-(3-methylphenyl)-2-oxoethyl]sulfanyl}-... This compound showed moderate activity in protease inhibition assays (IC₅₀ ~10 µM) .
- 2-Amino-9-(2,3-dihydroxypropoxymethyl)-... (S-iNDG): The dihydroxypropoxymethyl side chain mimics sugar moieties, improving aqueous solubility (logS ~-2.1 vs. ~-3.5 for the target compound) .
Substituent Variations at Position 3 and 7
- 6-Methyl-3,9-dihydro-2H-purin-2-one (CID 290) : A minimalist analog lacking position 8 substituents. Its low molecular weight (150.14 g/mol) and unmodified structure serve as a baseline for evaluating added functional groups .
- 8-{[2-(Diethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-...
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-3,9-dihydro-2H-purin-2-one, a complex organic compound belonging to the purine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Molecular Structure:
- Molecular Formula: C12H20N6O2
- Molecular Weight: 280.33 g/mol
- IUPAC Name: 8-[2-(diethylamino)ethylamino]-3-methyl-7H-purine-2,6-dione
| Property | Value |
|---|---|
| Molecular Formula | C12H20N6O2 |
| Molecular Weight | 280.33 g/mol |
| IUPAC Name | 8-[2-(diethylamino)ethylamino]-3-methyl-7H-purine-2,6-dione |
| InChI Key | URNBTTFTKZEMTM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC1=NC2=C(N1)C(=O)NC(=O)N2C |
The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. It is known to modulate enzyme activities and influence metabolic pathways, particularly those related to purine metabolism. The compound may act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival.
Pharmacological Effects
Research has indicated several key pharmacological effects of this compound:
-
Antitumor Activity:
- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
- Case Study: A study involving the treatment of leukemia cells demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM.
-
Neuroprotective Properties:
- The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Research Finding: In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage.
-
Anti-inflammatory Effects:
- Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays:
- Utilized to assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Results indicated an IC50 value of approximately 15 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
In Vivo Studies
Animal models have also been employed to study the in vivo efficacy and safety profile:
- Tumor Xenograft Models:
- Administration of the compound in mice bearing tumor xenografts resulted in significant tumor size reduction compared to control groups.
Applications in Drug Discovery
The unique structure and biological activity of this compound make it a valuable lead compound in drug discovery:
-
Lead Compound Development:
- Its ability to inhibit specific enzymes involved in cancer metabolism positions it as a candidate for further development into therapeutic agents.
-
Chemical Modifications:
- Ongoing research includes synthesizing analogs to enhance potency and selectivity against targeted enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
